molecular formula C18H14F2N2O2 B12475205 N-(2,4-difluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide

N-(2,4-difluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B12475205
M. Wt: 328.3 g/mol
InChI Key: AYGDNIKLJQQTQK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenyl boronic acid and a suitable catalyst.

    Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety, which can be achieved through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Binding: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription or replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the ethyl group at the 7-position of the indole ring.

    N-(2,4-difluorophenyl)-2-(7-methyl-1H-indol-3-yl)-2-oxoacetamide: Contains a methyl group instead of an ethyl group at the 7-position.

    N-(2,4-difluorophenyl)-2-(5-ethyl-1H-indol-3-yl)-2-oxoacetamide: The ethyl group is at the 5-position instead of the 7-position.

Uniqueness

N-(2,4-difluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the specific positioning of the ethyl group at the 7-position of the indole ring, which may confer distinct biological activity or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H14F2N2O2

Molecular Weight

328.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C18H14F2N2O2/c1-2-10-4-3-5-12-13(9-21-16(10)12)17(23)18(24)22-15-7-6-11(19)8-14(15)20/h3-9,21H,2H2,1H3,(H,22,24)

InChI Key

AYGDNIKLJQQTQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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